H-Ile-Ile-Trp-Phe-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-OH

Descripción

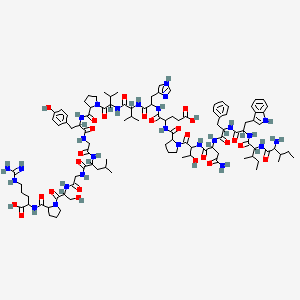

H-Ile-Ile-Trp-Phe-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-OH is a linear 19-residue peptide characterized by a complex sequence featuring hydrophobic (e.g., Ile, Val, Leu, Trp, Phe), polar (e.g., Asn, Thr, Ser), and charged residues (e.g., Glu, His, Arg). Its molecular weight is approximately 2,200–2,400 Da (exact value requires empirical determination). The peptide’s structure includes recurring motifs such as:

- Hydrophobic clusters: Ile-Ile, Val-Val, and Leu-Gly.

- Proline-rich regions: Pro-Glu-His and Pro-Tyr-Gly.

- Charged termini: Glutamic acid (Glu) near the N-terminal and arginine (Arg) at the C-terminal.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H152N26O26/c1-12-56(9)82(106)97(149)126-85(57(10)13-2)99(151)123-71(44-61-47-111-65-26-18-17-25-64(61)65)91(143)119-70(42-59-23-15-14-16-24-59)90(142)121-73(46-78(105)134)93(145)127-86(58(11)132)102(154)130-40-22-29-76(130)94(146)117-66(35-36-81(137)138)89(141)120-72(45-62-48-109-52-114-62)92(144)124-83(54(5)6)98(150)125-84(55(7)8)101(153)129-39-21-30-77(129)96(148)122-69(43-60-31-33-63(133)34-32-60)88(140)113-49-79(135)115-68(41-53(3)4)87(139)112-50-80(136)116-74(51-131)100(152)128-38-20-28-75(128)95(147)118-67(103(155)156)27-19-37-110-104(107)108/h14-18,23-26,31-34,47-48,52-58,66-77,82-86,111,131-133H,12-13,19-22,27-30,35-46,49-51,106H2,1-11H3,(H2,105,134)(H,109,114)(H,112,139)(H,113,140)(H,115,135)(H,116,136)(H,117,146)(H,118,147)(H,119,143)(H,120,141)(H,121,142)(H,122,148)(H,123,151)(H,124,144)(H,125,150)(H,126,149)(H,127,145)(H,137,138)(H,155,156)(H4,107,108,110)/t56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,82-,83-,84-,85-,86-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQYFACRYSPMMA-NFUQJUGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC=N5)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H152N26O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2182.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-07-1 | |

| Record name | 189064-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

The peptide H-Ile-Ile-Trp-Phe-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-OH (commonly referred to as "H-Ile-Ile-Trp") is a bioactive compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential health benefits, and relevant research findings.

Structure and Composition

The peptide consists of 19 amino acids with the following sequence:

1. Antioxidant Properties

Research has indicated that peptides similar to H-Ile-Ile-Trp exhibit significant antioxidant activity. For instance, marine-derived peptides have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that specific sequences within peptides can enhance their ability to reduce oxidative damage in cellular models, suggesting that H-Ile-Ile-Trp may possess similar protective effects against oxidative stress .

2. Antihypertensive Effects

Peptides containing branched-chain amino acids, such as those found in H-Ile-Ile-Trp, have been associated with angiotensin-converting enzyme (ACE) inhibitory activity. This property is crucial for managing hypertension. Research indicates that peptides with specific N-terminal structures can enhance ACE inhibition, which is beneficial for cardiovascular health .

3. Antimicrobial Activity

The sequence of H-Ile-Ile-Trp may also confer antimicrobial properties. Peptides derived from various sources have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of aromatic amino acids like Trp and Phe in the sequence is often correlated with increased antimicrobial efficacy .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Study Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antihypertensive | ACE inhibition | |

| Antimicrobial | Disruption of microbial membranes |

Case Study: Antioxidant Effects in Cellular Models

In a study examining the antioxidant capacity of various peptides, those similar to H-Ile-Ile-Trp were tested against hydrogen peroxide-induced oxidative stress in PC12 cells. The results indicated a significant increase in cell viability and a reduction in malondialdehyde levels, suggesting effective mitigation of oxidative damage .

Case Study: Antihypertensive Activity

A comparative analysis of peptide sequences showed that those with branched-chain amino acids at the N-terminus exhibited stronger ACE-inhibitory effects. H-Ile-Ile-Trp was highlighted as a candidate for further investigation due to its structural characteristics that align with known ACE inhibitors .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Bioactive peptides, including H-Ile-Ile-Trp-Phe-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Arg-OH, have demonstrated significant antioxidant activities. Research indicates that such peptides can mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Anti-inflammatory Effects

Studies have shown that this peptide can modulate inflammatory responses. It inhibits pro-inflammatory cytokines and promotes anti-inflammatory pathways, making it a candidate for treating conditions like arthritis and inflammatory bowel disease. Case studies have highlighted its efficacy in reducing inflammation markers in animal models.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. This inhibition can lead to therapeutic effects in hypertension management.

Hormonal Regulation

This compound has been studied for its role in modulating hormonal activities, particularly in the context of insulin signaling and glucose metabolism. Its ability to enhance insulin sensitivity makes it a potential candidate for diabetes treatment.

Drug Development

The unique structural properties of this peptide allow for its use as a scaffold in drug design. Its ability to bind selectively to various receptors enhances its potential as a lead compound for developing new therapeutics targeting specific diseases.

Nutraceuticals

Due to its bioactive properties, this compound is being explored as an ingredient in functional foods and dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

Data Tables and Case Studies

Comparación Con Compuestos Similares

Table 1: Key Peptides for Comparison

Structural Similarities and Differences

Hydrophobic Core: The target peptide shares Ile-Ile and Val-Val motifs with the bitter heptapeptide (Ile-Ile-Val) . These clusters may enhance lipid membrane interaction but diverge functionally (bitterness vs. hypothesized antimicrobial activity).

Proline Content :

- Proline occurs twice (positions 6 and 17) in the target peptide, similar to VLPVP (Pro at positions 3 and 5), which adopts a polyproline II helix for intestinal absorption . However, the target peptide’s Pro-Glu-His motif may confer conformational rigidity distinct from VLPVP.

Charged Residues :

Functional Comparisons

Antimicrobial Potential: Melimine and Mel4 [1] derive activity from high Arg/Lys content and amphipathic design. The target peptide’s single Arg and His residues suggest weaker cationic charge but possible synergies with hydrophobic residues for biofilm inhibition .

Absorption Mechanisms :

- VLPVP relies on paracellular transport and MRP2 efflux . The target peptide’s larger size (>2 kDa) and lack of Pro-Pro motifs may limit passive diffusion, necessitating active transport or endocytosis.

Bitter Taste Signaling :

Stability and Bioavailability

- Linear vs. Cyclic Peptides : Unlike cyclic peptides (e.g., Cyclo-[gly-Thz-Pro-Leu-Val-...] ), the target peptide’s linear structure may reduce protease resistance.

- Conformational Restriction : Peptides like H-Leu-D-Pro-Gly-Leu-OH use D-Pro-Gly motifs for β-turn stabilization . The target peptide lacks such motifs, suggesting flexibility but lower metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.